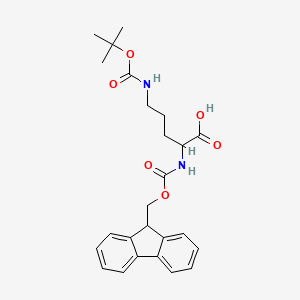

Fmoc-D-Orn(Boc)-OH

Description

Contextual Significance as a Protected Amino Acid Building Block

In the landscape of peptide chemistry, Fmoc-D-Orn(Boc)-OH stands out as a specialized building block. alfa-chemistry.com Its utility lies in the precise introduction of a D-ornithine residue into a growing peptide chain. Ornithine, a homolog of lysine (B10760008), possesses a side chain with a primary amine that is a key site for various chemical modifications. The "D" configuration signifies that it is the enantiomer of the naturally occurring L-ornithine, a feature that imparts unique and advantageous properties to the final peptide. lifetein.com

The presence of protecting groups is fundamental to modern peptide synthesis. americanpeptidesociety.orgpeptide.com These temporary shields on reactive functional groups, such as the amino groups in ornithine, prevent unwanted side reactions during the step-by-step assembly of the peptide. a2bchem.compeptide.com this compound is a prime example of a well-designed protected amino acid, where the Nα-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain (δ-amino) is protected by the acid-labile tert-butoxycarbonyl (Boc) group. chemimpex.comambeed.com This dual protection scheme is central to its role in complex synthetic strategies. a2bchem.com

Role of Orthogonal Protecting Groups in Complex Peptide Synthesis (Fmoc/Boc System)

The concept of orthogonal protection is a cornerstone of modern solid-phase peptide synthesis (SPPS), and the Fmoc/Boc system is a classic illustration of this principle. iris-biotech.depeptide.com Orthogonality refers to the ability to selectively remove one type of protecting group in the presence of another by using different chemical conditions. iris-biotech.de In the case of this compound, the Fmoc group on the α-amino position is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). americanpeptidesociety.orgpeptide.com This deprotection step exposes the α-amino group, making it available for coupling with the next amino acid in the sequence.

Crucially, the Boc group protecting the side-chain amine remains intact under these basic conditions. organic-chemistry.org The Boc group is stable to the basic conditions used for Fmoc removal but is cleaved by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This differential lability is the essence of the Fmoc/Boc orthogonal system. peptide.comwikipedia.org

This orthogonality provides immense flexibility in peptide design and synthesis. peptide.com It allows for the on-resin modification of the ornithine side chain. After the peptide backbone is assembled, the Boc group on the ornithine side chain can be selectively removed to expose the δ-amino group for further reactions, such as:

Cyclization: Forming a cyclic peptide by creating a bond between the ornithine side chain and another part of the peptide. advancedchemtech.comresearchgate.net

Branching: Attaching another peptide chain or a different molecule to the ornithine side chain.

Conjugation: Linking molecules like fluorophores, carbohydrates, or lipids to enhance the properties of the peptide. caymanchem.com

The Fmoc/tBu strategy, where side chains are protected by t-butyl-based groups, has largely become the method of choice in modern SPPS due to its milder deprotection conditions compared to the older Boc/Bzl strategy. iris-biotech.deiris-biotech.de

View Deprotection Conditions

| Protecting Group | Lability | Deprotection Reagent |

|---|---|---|

| Fmoc | Base-labile | 20% Piperidine in DMF americanpeptidesociety.orgpeptide.com |

| Boc | Acid-labile | Trifluoroacetic acid (TFA) americanpeptidesociety.orgpeptide.com |

Overview of D-Amino Acid Incorporation in Synthetic Peptides

While proteins in most living organisms are constructed almost exclusively from L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has emerged as a powerful strategy in drug discovery and materials science. lifetein.com D-amino acids are found in some natural products, particularly from microorganisms, frogs, and snails, where they contribute to the molecule's biological activity and stability. frontiersin.orglifetein.com

The inclusion of D-amino acids, such as D-ornithine from this compound, can confer several significant advantages to a synthetic peptide:

Enhanced Proteolytic Stability: One of the major hurdles for peptide-based therapeutics is their rapid degradation by proteases in the body. Since proteases are chiral enzymes evolved to recognize and cleave peptide bonds between L-amino acids, peptides containing D-amino acids are significantly more resistant to enzymatic degradation. lifetein.comlifetein.comcdnsciencepub.com This increased stability leads to a longer half-life in biological systems. lifetein.com

Improved Bioavailability: The enhanced stability of D-amino acid-containing peptides can lead to improved bioavailability, meaning a greater fraction of the administered dose reaches the systemic circulation. lifetein.com

Unique Biological Activities: Replacing an L-amino acid with its D-enantiomer can alter the peptide's three-dimensional structure. nih.govnih.gov This can lead to novel biological activities, including increased receptor binding affinity or altered receptor selectivity. frontiersin.org In some cases, the L-amino acid version of a peptide is inactive, while the D-amino acid-containing counterpart exhibits potent biological effects. nih.gov

Conformational Control: The incorporation of D-amino acids imposes specific conformational constraints on the peptide backbone, which can be used to design peptides with well-defined secondary structures like β-turns and helices. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C25H30N2O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29) |

InChI Key |

JOOIZTMAHNLNHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Synthetic Methodologies for Fmoc D Orn Boc Oh

Direct Synthesis Approaches and Established Protocols

The synthesis of Fmoc-D-Orn(Boc)-OH involves a strategic, multi-step process starting from D-ornithine. The core of the synthesis is the sequential and selective protection of the two amino groups present in the ornithine molecule: the α-amino group and the side-chain δ-amino group.

A common synthetic route involves first protecting the δ-amino group with the tert-butoxycarbonyl (Boc) group, followed by the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. A representative protocol, adapted from the synthesis of the L-enantiomer, begins with the reaction of ornithine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). chemicalbook.com This step selectively protects the more nucleophilic δ-amino group. Subsequently, the α-amino group is protected using an Fmoc-reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), in the presence of a mild base. chemicalbook.com

The table below outlines a typical direct synthesis protocol.

Table 1: Representative Protocol for the Synthesis of Fmoc-Orn(Boc)-OH

| Step | Reagent(s) | Solvent(s) | Key Conditions | Purpose |

|---|---|---|---|---|

| 1. δ-Amine Protection | Ornithine, Di-tert-butyl dicarbonate (Boc₂O) | Acetonitrile (B52724) | Dropwise addition, stirring at room temperature | Selective protection of the side-chain amino group. chemicalbook.com |

| 2. Fmoc Protection | Fmoc-OSu, Sodium bicarbonate | Acetonitrile/Water | Stirring at room temperature for several hours | Protection of the α-amino group. chemicalbook.com |

| 3. Workup & Purification | Ethyl acetate, Petroleum ether | N/A | Recrystallization | Isolation and purification of the final product. chemicalbook.com |

Once synthesized, this compound serves as a standard building block for the introduction of D-ornithine residues into a peptide sequence using established Fmoc-based solid-phase peptide synthesis (SPPS) protocols. In SPPS, the Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain, which is anchored to a solid support. iris-biotech.de

Protecting Group Strategies for Ornithine Derivatives

The utility of this compound in peptide synthesis is fundamentally derived from its orthogonal protecting group strategy. iris-biotech.de Orthogonal protection schemes allow for the selective removal of one protecting group in the presence of another by using different deprotection conditions. iris-biotech.de

In this case, the Fmoc group protecting the α-amine is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.de This unmasks the α-amino group, allowing for the coupling of the next amino acid in the sequence. Conversely, the Boc group protecting the δ-amino side chain is acid-labile and remains stable under the basic conditions used for Fmoc removal. iris-biotech.de It is typically removed during the final cleavage step from the solid support, which employs strong acids like trifluoroacetic acid (TFA). thermofisher.com

This orthogonal Fmoc/Boc strategy is the most common combination used in modern SPPS. iris-biotech.de However, various other protecting groups have been developed for the ornithine side chain to enable more complex synthetic routes, such as on-resin side-chain modification or cyclization. peptide.comug.edu.pl The choice of protecting group is dictated by the specific synthetic goal.

The table below compares different protecting groups for the ornithine side chain used in Fmoc-based peptide synthesis.

Table 2: Comparison of Side-Chain Protecting Groups for Fmoc-Ornithine Derivatives

| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality Notes |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA) | Orthogonal to the base-labile Fmoc group. Standard choice for linear SPPS. iris-biotech.depeptide.com |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to both Fmoc and Boc groups. Allows for selective side-chain deprotection on-resin. peptide.comsigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Hydrazine (B178648) (e.g., 2% hydrazine in DMF) | Orthogonal to both Fmoc and Boc groups. Useful for synthesizing branched or cyclic peptides. peptide.comsigmaaldrich.com |

| 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1% TFA in DCM) | Orthogonal to Fmoc and acid-labile groups requiring strong acid (like Boc). Enables selective side-chain manipulation. sigmaaldrich.com |

| Benzyloxycarbonyl | Z | Catalytic hydrogenation (H₂/Pd) or strong acid (HBr/AcOH) | A classic protecting group, often used in Boc-based SPPS but also available for Fmoc strategies. peptide.com |

Optimization of Synthetic Pathways and Yields

Optimizing the synthetic pathways, both for the initial preparation of the building block and its subsequent use in SPPS, is critical for maximizing yield and minimizing purity-compromising side reactions.

A key challenge during peptide synthesis is racemization, the conversion of a chiral amino acid to a mixture of L- and D-isomers. For histidine, which is particularly prone to racemization, studies have shown that using Fmoc-His(Boc)-OH instead of the more common Fmoc-His(Trt)-OH can significantly reduce the formation of the D-isomer, especially at the elevated temperatures often used to accelerate coupling reactions. amazonaws.com This principle of using a Boc group on a side-chain heteroatom to suppress racemization can be relevant to other amino acids.

Another common side reaction in SPPS is the formation of diketopiperazines, especially at the dipeptide stage. iris-biotech.de This intramolecular cyclization can lead to chain termination and cleavage from the resin. iris-biotech.de Optimization strategies to mitigate this include modifying the Fmoc-deprotection conditions. For instance, using a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce diketopiperazine formation compared to the standard 20% piperidine in DMF. acs.org

Further optimization can be achieved by carefully selecting coupling reagents and reaction conditions to ensure efficient amide bond formation while suppressing side reactions.

The table below summarizes common challenges in syntheses involving ornithine derivatives and their corresponding optimization strategies.

Table 3: Optimization Strategies in Synthetic Pathways

| Challenge | Potential Cause | Optimization Strategy/Mitigation |

|---|---|---|

| Racemization | Prolonged activation of the amino acid; elevated temperatures. amazonaws.com | Use of low-racemization coupling agents (e.g., OxymaPure/DIC); careful control of temperature and reaction time; strategic choice of side-chain protecting group. amazonaws.com |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization after Fmoc-deprotection of the second amino acid, especially with Proline or other secondary amines. iris-biotech.deacs.org | Use of highly sterically hindered resins (e.g., 2-chlorotrityl chloride resin); use of optimized Fmoc-deprotection cocktails (e.g., DBU/piperazine in NMP). acs.org |

| Incomplete Fmoc Deprotection | Steric hindrance; aggregation of peptide chains. | Extend deprotection time; repeat the deprotection step; add a stronger, non-nucleophilic base like DBU (1-2%) to the piperidine solution. iris-biotech.de |

| Low Yield | Inefficient coupling; side reactions; premature cleavage from resin. | Use high-efficiency coupling reagents (e.g., HATU); optimize solvent choice and reaction times; select appropriate resin and protecting group strategy. unifi.itnih.gov |

Application of Fmoc D Orn Boc Oh in Solid Phase Peptide Synthesis Spps

Integration into Linear Peptide Sequences

In the assembly of linear peptides, Fmoc-D-Orn(Boc)-OH is incorporated into the growing peptide chain using standard Fmoc-SPPS protocols. The Fmoc group shields the α-amino group, preventing self-polymerization and directing the reaction to the C-terminal carboxyl group, while the Boc group ensures the δ-amino side chain remains inert during chain elongation. peptide.comchempep.com

Coupling Reagents and Conditions in Fmoc-SPPS

The formation of the amide bond between the carboxyl group of this compound and the free amine of the resin-bound peptide chain requires an activating agent to convert the carboxylic acid into a more reactive species. A variety of coupling reagents and conditions are employed in Fmoc-SPPS, with the choice often depending on the specific sequence to prevent side reactions and ensure high coupling efficiency. chemicalbook.comrsc.org

Commonly used coupling reagents include phosphonium (B103445) salts like Benzotriazol-1-yl-oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP) and uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU). iris-biotech.desigmaaldrich.com These are typically used in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). chemicalbook.comiris-biotech.de Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are also widely used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance reaction rates and suppress racemization. mdpi.comamazonaws.com For instance, a solution of this compound can be activated with BOP and NMM before being added to the resin. chemicalbook.com Microwave-assisted SPPS can also accelerate coupling times, with DIC/Oxyma Pure being an effective combination for high-temperature couplings. amazonaws.com

Table 1: Common Coupling Reagents for Fmoc-SPPS

| Reagent Class | Examples | Additives/Bases | Key Features |

|---|---|---|---|

| Uronium Salts | HBTU, HATU, HCTU | DIPEA, NMM | Fast coupling, high efficiency. HATU is particularly effective for difficult couplings. sigmaaldrich.comuci.edu |

| Phosphonium Salts | PyBOP, PyAOP | DIPEA, NMM | Less prone to side reactions at the C-terminal carboxyl group compared to uronium salts. chemicalbook.com |

| Carbodiimides | DIC, DCC | HOBt, Oxyma Pure | Cost-effective. DIC is more commonly used in automated synthesis due to the solubility of its urea (B33335) byproduct. mdpi.comamazonaws.com |

Fmoc Deprotection Strategies and Side Reaction Mitigation

Following the coupling of this compound, the temporary Fmoc protecting group must be removed from the α-amino group to allow for the addition of the next amino acid in the sequence. The standard and most widely used method for Fmoc deprotection is treatment with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.comuci.eduuniversiteitleiden.nl The mechanism involves a β-elimination reaction, which is typically completed within minutes at room temperature. altabioscience.com

While effective, repeated exposure of the growing peptide chain to the basic conditions of piperidine can lead to undesirable side reactions. ub.edu

Diketopiperazine (DKP) formation: This can occur at the dipeptide stage, where the N-terminal amine attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. This is particularly prevalent when proline is one of the first two residues. peptide.com Using sterically hindered resins like 2-chlorotrityl chloride can suppress this side reaction. peptide.com

Aspartimide formation: Peptides containing aspartic acid are prone to the formation of a five-membered succinimide (B58015) ring (aspartimide) under basic conditions. This can lead to racemization and the formation of β-peptides upon ring opening. ub.edupeptide.com The addition of HOBt to the piperidine deprotection solution can help reduce this side reaction. peptide.com

For sequences prone to aggregation, where Fmoc deprotection might be slow or incomplete, stronger non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in a low concentration (e.g., 2%) in DMF. peptide.com The Boc group on the ornithine side chain is stable to these basic conditions, ensuring the orthogonality of the protection scheme. peptide.com

Resin Selection and Loading Considerations for SPPS

Wang Resin: This is a p-alkoxybenzyl alcohol resin used for the synthesis of peptides with a C-terminal carboxylic acid. Cleavage from Wang resin is typically achieved with strong acid, such as 95% trifluoroacetic acid (TFA), which also removes the Boc protecting group from the ornithine side chain. peptide.com

2-Chlorotrityl Chloride (2-CTC) Resin: This is a highly acid-sensitive resin that allows for the synthesis of fully protected peptide acids. Peptides can be cleaved under very mild acidic conditions (e.g., 1% TFA in dichloromethane), leaving the Boc and other acid-labile side-chain protecting groups intact. This is advantageous for preparing protected fragments for convergent synthesis or for minimizing acid-catalyzed side reactions. The steric bulk of the trityl linker also helps to prevent diketopiperazine formation. peptide.com Loading of the first amino acid, such as this compound, onto 2-CTC resin is performed using the free acid with a hindered base like DIPEA or 2,4,6-collidine, which avoids the need for pre-activation and minimizes racemization. uci.edu

Rink Amide Resin: This resin is used to produce peptides with a C-terminal amide functionality upon cleavage with TFA. uci.edu

The loading of the first amino acid onto the resin is a critical step that determines the maximum theoretical yield of the synthesis. The substitution level of the resin (typically expressed in mmol/g) must be accurately determined. rsc.org For 2-CTC resin, a common procedure involves swelling the resin in a solvent like dichloromethane (B109758) (DCM), followed by the addition of a solution containing this compound and a base. uci.edu After the coupling reaction, any unreacted sites on the resin are "capped" by adding a small alcohol like methanol (B129727) to prevent the formation of deletion sequences. uci.edu

Synthesis of Complex Peptide Architectures

The true synthetic utility of this compound is most evident in the construction of non-linear and complex peptide structures. The orthogonal nature of the Fmoc (base-labile) and Boc (acid-labile) groups allows for regioselective manipulation of the peptide backbone and the ornithine side chain. sigmaaldrich.comsigmaaldrich.com

Cyclic Peptide Synthesis via On-Resin Cyclization

On-resin cyclization is an efficient strategy for producing head-to-tail or side-chain-to-tail cyclic peptides, as the pseudo-dilution effect of the solid support can favor intramolecular over intermolecular reactions. researchgate.netthieme-connect.de this compound and its L-isomer are invaluable for creating lactam-bridged cyclic peptides.

A common strategy involves assembling the linear peptide on the resin, followed by selective deprotection of the groups that will form the cyclic bond. For a head-to-tail cyclization, the N-terminal Fmoc group and the C-terminal ester linkage to the resin must be cleaved while the peptide remains attached via a side chain. This can be achieved by anchoring the δ-amino group of an ornithine residue to the resin. universiteitleiden.nlresearchgate.net

Alternatively, and more commonly for side-chain cyclization, the linear peptide is fully assembled. Then, the N-terminal Fmoc group is removed with piperidine, and the Boc group on the D-Ornithine side chain is removed with mild acid. The now-free α-amino and δ-amino groups can be cyclized on-resin using standard coupling reagents. A more orthogonal approach involves using a protecting group on the side chain that can be removed under conditions that leave both the Fmoc and Boc groups intact, such as the Dde or ivDde group, which are removed by hydrazine (B178648). sigmaaldrich.comsigmaaldrich.com However, the classic Fmoc/Boc combination allows for a different strategy: after linear synthesis, the N-terminal Fmoc group is removed. The resulting free amine can then react with the side-chain carboxyl group of an aspartic or glutamic acid residue. Conversely, the side-chain amine of ornithine can be deprotected (after Boc removal) to react with the C-terminal carboxyl group, which has been cleaved from the resin but remains in solution with the peptide. researchgate.net

Branched and Dendrimeric Peptide Constructs

This compound serves as an ideal branching point for the synthesis of branched peptides and peptide dendrimers. mdpi.comnih.gov These structures are of great interest in drug delivery, vaccine development, and as antimicrobial agents. nih.govnih.gov The synthesis of such constructs relies on the selective deprotection of the ornithine side chain after its incorporation into a peptide backbone.

The synthetic route typically involves:

Incorporation of this compound into the primary peptide sequence using standard Fmoc-SPPS.

Completion of the primary linear sequence. The N-terminal Fmoc group is often left in place or replaced with a Boc group to prevent its involvement in subsequent steps.

Selective removal of the Boc group from the ornithine side chain using TFA.

A new, separate peptide chain is then synthesized, starting from the newly liberated δ-amino group of the ornithine residue, again using standard Fmoc-SPPS cycles.

This process can be repeated. By using a building block where both the α- and δ-amino groups are protected with Fmoc (e.g., after initial loading with Boc-Orn(Fmoc)-OH), a generational doubling of branches can be achieved, leading to the formation of dendrimeric structures. mdpi.comresearchgate.net For example, peptide dendrimers based on Lysine (B10760008) or Ornithine have been synthesized using Fmoc-Lys(Fmoc)-OH or the corresponding ornithine derivative as the branching unit. mdpi.comnih.gov This methodology allows for the controlled, stepwise assembly of multiple peptide strands onto a single core, creating well-defined, multivalent molecules. mdpi.com

Peptidomimetic Design and Synthesis Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. altabioscience.comresearchgate.net The incorporation of this compound is a key strategy in the synthesis of various peptidomimetic scaffolds, including aza-peptides and peptides with backbone modifications.

A notable application is in the synthesis of "mixed" aza-β3-peptides. univ-rennes1.fr Aza-peptides feature a nitrogen atom in place of the α-carbon of an amino acid residue. The synthesis of the required Fmoc-aza-β3-Orn(Boc)-OH monomer has been successfully developed, allowing its incorporation into peptide chains using standard Fmoc-based solid-phase strategies. univ-rennes1.fr This involves the synthesis of the aza-amino acid building block followed by its coupling during SPPS to create hybrid peptides containing both standard and aza-amino acid residues. univ-rennes1.fr

Another innovative approach involves attaching a β-strand-mimicking amino acid, such as Hao (hydroxysemicarbazide), to the side chain of an ornithine residue. nih.gov The resulting building block, Fmoc-Orn(i-PrCO-Hao)-OH, can be incorporated into a peptide sequence via automated Fmoc SPPS. nih.gov The Hao group then induces the formation of a β-sheet-like structure by forming hydrogen bonds with subsequent residues in the peptide chain, demonstrating how this compound can be chemically modified to create peptidomimetics with defined secondary structures. nih.gov

Construction of Peptides with Non-Standard Linkages

This compound is instrumental in constructing peptides with non-standard linkages, most prominently through the formation of side-chain-to-side-chain lactam bridges. This type of cyclization introduces conformational constraints into a peptide's structure, which can stabilize secondary structures like α-helices and β-turns, often leading to enhanced biological activity and stability. acs.org

The process typically involves the synthesis of a linear peptide on a solid support containing this compound and an acidic amino acid like Aspartic acid (Asp) or Glutamic acid (Glu), whose side chains are protected with an orthogonal protecting group (e.g., Allyl or O-2-PhiPr). peptide.comresearchgate.net After assembly of the linear peptide, the side-chain protecting groups of the D-Ornithine and the acidic residue are selectively removed. The free δ-amino group of ornithine and the side-chain carboxyl group of Asp or Glu are then coupled on-resin to form a stable amide (lactam) bridge. researchgate.netnih.gov The choice of protecting groups is critical to ensure that the α-amino groups and other side chains remain protected during the cyclization step. altabioscience.com This strategy has been successfully employed to synthesize a variety of cyclic peptide analogues. researchgate.net

| Cyclization Strategy | Key Residues | Protecting Group Scheme | Purpose | Reference(s) |

| Side-Chain Lactam Bridge | D-Ornithine, Glutamic Acid | Nα-Fmoc, Orn side-chain Boc, Glu side-chain tBu | Synthesis of opioid peptide-related cyclic analogs. | researchgate.net |

| On-Resin Lactamization | Lysine, Aspartic Acid | Nα-Fmoc, Lys side-chain Alloc, Asp side-chain OAll | Optimization of cyclization chemistry for affinity-enhanced peptides. | nih.gov |

| Side-Chain Stapling | Ornithine/Lysine, Aspartic/Glutamic Acid | Orthogonal protecting groups (e.g., Fmoc/Boc/tBu) | Stabilization of α-helices and β-turns. | acs.org |

Methodological Advancements in SPPS Utilizing this compound

The versatility of this compound allows its seamless integration into modern, advanced SPPS techniques that aim to improve the efficiency, speed, and quality of peptide synthesis.

Automated and Microwave-Assisted Peptide Synthesis

Automated peptide synthesizers, which mechanize the repetitive steps of deprotection, washing, and coupling, routinely employ Fmoc chemistry. nih.govfrontiersin.org The use of this compound is fully compatible with these automated protocols. For instance, the synthesis of gramicidin (B1672133) S, a cyclic peptide containing D-Ornithine, has been performed using automated synthesizers with standard Fmoc-amino acids. universiteitleiden.nl

Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to accelerate synthesis times and improve coupling efficiencies, particularly for "difficult sequences" prone to aggregation. nih.gov By applying microwave energy, reaction temperatures can be rapidly increased, shortening both the coupling and deprotection steps. rsc.orgresearchgate.net Protocols for MW-SPPS often utilize standard Fmoc-amino acids with acid-labile side-chain protection, such as Fmoc-Lys(Boc)-OH, under conditions that are directly applicable to this compound. nih.gov For example, a nonapeptide was synthesized five times faster using pulsed microwave irradiation compared to standard room temperature synthesis. While high temperatures can increase the risk of side reactions, optimized protocols with controlled microwave power and cooling cycles have been developed to mitigate these issues. rsc.org

| Synthesis Method | Key Feature | Advantage for Orn-containing Peptides | Example/Reference |

| Automated SPPS | Continuous flow or robotic handling | High-throughput and reproducible synthesis of peptides. | Synthesis of gramicidin S. universiteitleiden.nl |

| Microwave-Assisted SPPS | Rapid heating | Accelerated synthesis cycles and improved coupling for difficult sequences. | Synthesis of a nonapeptide 5x faster than standard methods. |

| Isopeptide Method with MW-SPPS | Temporary backbone modification | Overcomes aggregation in difficult sequences during rapid synthesis. | Optimized synthesis of an 8-residue peptide with 73% yield. rsc.org |

Strategies for Minimizing Aggregation and Racemization During Coupling

During the elongation of the peptide chain in SPPS, aggregation of peptide chains can hinder reagent access, leading to incomplete reactions. peptide.comacs.org This is particularly problematic for hydrophobic sequences or those with a tendency to form stable secondary structures. Strategies to overcome aggregation include:

Pseudoproline Dipeptides: Incorporating dipeptides where a Ser or Thr is cyclized into an oxazolidine (B1195125) (a pseudoproline) disrupts the hydrogen bonding patterns that lead to aggregation. peptide.com

Backbone Protection: Using amino acids with a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen physically prevents interchain hydrogen bonding. peptide.comsigmaaldrich.com

Chaotropic Agents and Special Solvents: Adding salts like CuLi or using solvents like N-methylpyrrole (NMP) can help break up aggregates. peptide.com

Racemization, the loss of chiral integrity of an amino acid during coupling, is another major concern. nih.gov While urethane-based protecting groups like Fmoc inherently suppress racemization, certain amino acids like histidine and cysteine are particularly susceptible. peptide.comnih.gov For most amino acids, including ornithine, racemization is generally low when using standard carbodiimide (B86325) or phosphonium/uronium salt activators in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. peptide.comcsic.es Using coupling reagents that operate under acidic conditions, such as DIC/Oxyma, can further suppress epimerization compared to base-mediated activation. amazonaws.com

Novel Cleavage and Deprotection Protocols (Post-Synthesis)

The final step of SPPS is the cleavage of the peptide from the resin support and the removal of all side-chain protecting groups. For peptides synthesized with this compound, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com During this process, the acid-labile Boc group on the ornithine side chain is removed simultaneously with other tBu-based protecting groups and the linker to the resin.

The highly reactive carbocations generated during the cleavage of protecting groups (e.g., tert-butyl cations from Boc) can lead to unwanted side reactions with sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys). peptide.comwpmucdn.com To prevent this, "scavengers" are added to the TFA cleavage cocktail. The composition of the cocktail is tailored to the peptide sequence.

| Cleavage Cocktail | Composition | Purpose of Scavengers | Reference(s) |

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | Phenol and TIPS (triisopropylsilane) act as carbocation scavengers. Water helps suppress side reactions. Recommended for general use, including with Trp, Met, Cys, His. | wpmucdn.com |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT | Thioanisole and EDT (1,2-ethanedithiol) are effective scavengers for protecting groups on Arginine and for preventing modifications to Trp. | peptide.comwpmucdn.com |

| Reagent R | TFA/Thioanisole/EDT/Anisole | A strong scavenger cocktail for complex peptides with multiple sensitive residues. | peptide.com |

| TFA/DCM/TIPS | TFA/DCM/TIPS (e.g., 20:70:10) | Milder cleavage conditions that can selectively remove tBu and Boc groups while potentially leaving other protecting groups intact. | google.com |

Beyond standard TFA cocktails, novel deprotection strategies have been developed. One such method allows for the removal of the N-terminal Fmoc group under mildly acidic hydrogenolysis conditions (H₂/Pd/C). acs.orgescholarship.orgresearchgate.net This approach is orthogonal to the acid-labile Boc group, offering a "tunable orthogonality" that can be valuable in the synthesis of complex peptides where traditional base-labile deprotection is problematic. acs.orgescholarship.orgresearchgate.net This allows for late-stage modifications and provides greater flexibility in synthetic design. acs.orgescholarship.orgresearchgate.net

Side Chain Functionalization and Derivatization Strategies of Incorporated Ornithine Residues

Selective Deprotection of the Boc Group on the Ornithine Side Chain

The cornerstone of utilizing the ornithine side chain is the ability to remove its Boc protecting group selectively, without disturbing other acid-labile protecting groups (such as tert-butyl ethers or esters on other residues) or cleaving the peptide from the acid-sensitive resin. This orthogonality is crucial in Fmoc-based SPPS, where final cleavage and global deprotection are typically performed with a strong acid cocktail, most commonly containing 95% trifluoroacetic acid (TFA).

While the Nα-Fmoc group is removed at each cycle with a mild base (e.g., piperidine), the side-chain Boc group is stable to these conditions. altabioscience.com To selectively deprotect the Orn(Boc) side chain while the peptide remains anchored to the resin, carefully controlled, mildly acidic conditions are required. These conditions are calibrated to be strong enough to cleave the Boc group but too weak to significantly affect other, more robust acid-labile groups.

Research has identified several effective reagents for this purpose. A common strategy involves using a low concentration of TFA in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). For instance, conditions such as 1-2% TFA in DCM can effectively remove highly acid-sensitive groups like Mtt (4-methyltrityl) from ornithine or lysine (B10760008) side chains and can be adapted for the selective removal of Boc, which is slightly more stable. sigmaaldrich.com Another established method is the use of hydrogen chloride (HCl) in an anhydrous organic solvent, such as 4 M HCl in dioxane, which has been shown to rapidly and selectively deprotect Nα-Boc groups in the presence of tert-butyl esters, a principle that extends to side-chain protection. researchgate.net

| Reagent/Condition | Typical Concentration | Solvent | Notes | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 1-5% | Dichloromethane (DCM) | Effective for highly acid-labile groups. Requires careful optimization to avoid premature cleavage of other protecting groups. | sigmaaldrich.com |

| Hydrogen Chloride (HCl) | ~4 M | Dioxane | Provides fast and efficient deprotection with high selectivity over tert-butyl ethers and esters. | researchgate.net |

| AcOH/TFE/DCM | 1:2:7 (v/v/v) | Acetic Acid/Trifluoroethanol/DCM | Extremely mild conditions, primarily used for very labile groups like Mmt (4-methoxytrityl), but illustrates the range of available acidic treatments. | sigmaaldrich.com |

Post-Synthetic Modifications and Bioconjugation Techniques

Once the ornithine side-chain amine is exposed, it becomes a reactive nucleophile ready for a vast range of chemical modifications. This on-resin functionalization is a powerful tool for creating complex and functional peptides.

One significant application is bioconjugation, where the peptide is linked to other molecules to enhance its properties. For example, fatty acids can be attached to the ornithine side chain to improve peptide half-life and facilitate binding to serum albumin, a strategy famously used in the GLP-1 receptor agonist semaglutide. nih.gov

Another common modification is on-resin cyclization. By deprotecting the ornithine side chain and the N-terminal amine, a head-to-side-chain cyclization can be performed, creating a conformationally constrained peptide. universiteitleiden.nl Such cyclic peptides often exhibit increased receptor affinity, selectivity, and resistance to enzymatic degradation. rsc.org A notable transformation is the guanidinylation of the ornithine side chain to convert the residue into arginine, a technique used to study the role of this specific residue or to synthesize peptides that are difficult to produce with standard Fmoc-Arg(Pbf)-OH. acs.org

| Modification Type | Example Reaction | Purpose | Reference |

|---|---|---|---|

| Lipidation | Coupling a fatty acid (e.g., palmitic acid) to the δ-NH₂ group. | Increase plasma half-life, improve bioavailability. | nih.gov |

| Guanidinylation | Reacting the δ-NH₂ group with a guanidinylating agent (e.g., N,N'-di-Boc-N''-triflylguanidine). | Convert ornithine to an arginine residue post-synthesis. | acs.org |

| Peptide Cyclization | Forming an amide bond between the δ-NH₂ group and the N-terminal carboxyl group. | Increase conformational rigidity, stability, and receptor affinity. | universiteitleiden.nl |

| PEGylation | Attaching polyethylene (B3416737) glycol (PEG) chains. | Improve solubility, reduce immunogenicity, and prolong circulation time. | nih.gov |

Introduction of Diverse Chemical Tags and Moieties

The exposed amine on the ornithine side chain is an ideal site for introducing a wide variety of chemical tags for detection, purification, or specialized binding applications. nih.govacs.org These tags are typically attached using standard amine-acylation chemistry.

Commonly introduced moieties include:

Fluorescent Labels: Dyes such as fluorescein, rhodamine, or others can be coupled to the ornithine side chain, allowing the resulting peptide to be tracked in biological systems or used in fluorescence-based assays. sigmaaldrich.com

Biotin (B1667282) Tags: The attachment of biotin allows for high-affinity binding to streptavidin, a property widely exploited for peptide immobilization, purification via affinity chromatography, and detection in assays like ELISA.

Click Chemistry Handles: The amine can be functionalized with an azide (B81097) or alkyne group. This installs a bioorthogonal handle, enabling the peptide to be subsequently conjugated to other molecules bearing the complementary functional group via highly efficient and specific click chemistry reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition). This approach is central to creating modularly assembled bioconjugates. nih.gov

Quantitative Proteomics Tags: Specialized chemical tags, such as the dimethyl pyrimidinyl ornithine (DiPyrO) tags, can be attached to the side-chain amine. nih.gov These tags have unique isotopic compositions that allow for the relative quantification of multiple peptide samples in a single mass spectrometry experiment. nih.gov

Development of Libraries through Side-Chain Diversification

The strategy of incorporating Orn(Boc) and selectively deprotecting it is exceptionally powerful for generating peptide libraries for drug discovery and chemical biology. mdpi.com Starting from a single, common peptide backbone synthesized on a solid support, the resin can be split into multiple portions. The ornithine side chain on each portion can then be reacted with a different chemical building block (e.g., a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates).

This "split-and-pool" compatible approach allows for the rapid creation of a large library of peptides where diversity is focused at a specific, known position. acs.org Each peptide in the library shares the same core sequence but differs in the functionality attached to the ornithine residue. Screening such libraries can lead to the identification of peptides with optimized binding affinity, selectivity, or functional activity, as the systematic variation at the ornithine side chain allows for a detailed exploration of the structure-activity relationship. researchgate.net This method represents a fusion of solid-phase synthesis and combinatorial chemistry, enabled by the versatile reactivity of the ornithine side chain. rsc.org

Analytical and Characterization Methodologies in Fmoc D Orn Boc Oh Mediated Synthesis

Monitoring of Coupling and Deprotection Efficiencies (e.g., UV-Vis Spectroscopy)

In Fmoc-based SPPS, the quantitative monitoring of reaction progress is crucial for optimizing synthesis and identifying potential failures early. UV-Vis spectroscopy provides a non-destructive, rapid, and reliable method for assessing the efficiency of both the deprotection step and, indirectly, the preceding coupling step [3, 16].

The methodology is based on the distinct spectrophotometric properties of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This group is stable to the mild acids used for side-chain deprotection but is readily cleaved by a secondary amine base, typically a solution of piperidine (B6355638) in a polar aprotic solvent . Upon cleavage, the Fmoc group reacts with piperidine to form a dibenzofulvene-piperidine adduct, which exhibits a strong UV absorbance maximum at approximately 301 nm .

The procedure involves collecting the filtrate from the piperidine treatment step. This solution is then diluted with a suitable solvent, and its absorbance is measured. According to the Beer-Lambert law (A = εcl), the absorbance (A) is directly proportional to the concentration (c) of the adduct. Since the molar extinction coefficient (ε) of the adduct is known (typically ~7800 M⁻¹cm⁻¹ at 301 nm), the quantity of cleaved Fmoc group can be precisely calculated .

This quantitative data serves two purposes:

Deprotection Efficiency: It directly confirms the complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

Coupling Efficiency: Since the amount of Fmoc group removed corresponds to the number of available N-termini, a consistent absorbance reading from one cycle to the next indicates that the previous coupling reaction (e.g., the coupling of Fmoc-D-Orn(Boc)-OH) proceeded to completion. A significant drop in absorbance would signal a failed or incomplete coupling, allowing for immediate intervention [3, 17].

The table below illustrates representative data from the UV-Vis monitoring of several cycles in a hypothetical peptide synthesis, including the crucial step of incorporating this compound.

| Synthesis Cycle | Coupled Amino Acid | Observed Absorbance (at 301 nm) | Calculated Fmoc Loading (mmol/g) | Reaction Efficiency (%) |

|---|---|---|---|---|

| Cycle 3 | Fmoc-Gly-OH | 0.588 | 0.60 | 100% (Baseline) |

| Cycle 4 | Fmoc-Ala-OH | 0.581 | 0.59 | 98.3% |

| Cycle 5 | This compound | 0.579 | 0.59 | 99.7% |

| Cycle 6 | Fmoc-Leu-OH | 0.575 | 0.58 | 98.3% |

Purity Assessment of Synthesized Peptide Intermediates and Final Products (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the definitive technique for assessing the purity of synthetic peptides [19, 32]. It is indispensable for analyzing both crude peptide mixtures after cleavage from the resin and the final, purified product [20, 25].

In RP-HPLC, peptides are separated based on their relative hydrophobicity. The sample is injected into a column packed with a nonpolar stationary phase (e.g., silica (B1680970) functionalized with C18 alkyl chains). A mobile phase gradient, typically composed of an aqueous solvent (Solvent A: water with 0.1% trifluoroacetic acid) and an organic solvent (Solvent B: acetonitrile (B52724) with 0.1% trifluoroacetic acid), is used for elution . Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later, at higher concentrations of the organic solvent .

When analyzing a peptide containing a D-Orn(Boc) residue, RP-HPLC is used to:

Quantify Purity: The purity of the crude or purified peptide is determined by integrating the area of all peaks detected (usually at 214 or 220 nm, where the peptide backbone absorbs). The purity is expressed as the percentage of the main product peak area relative to the total area of all peaks .

Identify Impurities: Common impurities detected include deletion sequences (from incomplete coupling, such as a peptide missing the D-Orn residue), truncated sequences (from incomplete deprotection), or by-products from side-chain reactions during cleavage . Each of these impurities will have a different retention time than the target peptide.

The following table presents typical HPLC data for a hypothetical peptide, "Ac-Ala-D-Orn(Boc)-Gly-NH₂," at different stages of production.

| Sample Description | Retention Time (min) | Peak Area (%) | Interpretation |

|---|---|---|---|

| Crude Peptide Post-Cleavage | 18.52 | 71.4% | Main product peak, indicating successful synthesis. |

| Crude Peptide Post-Cleavage | 16.25 | 15.8% | Major impurity, likely a deletion sequence (e.g., Ac-Ala-Gly-NH₂). |

| Crude Peptide Post-Cleavage | Multiple Minor Peaks | 12.8% | Other synthesis-related impurities. |

| Purified Peptide | 18.53 | >98.5% | High-purity final product after preparative HPLC. |

Structural Elucidation Techniques for Complex Peptides Incorporating this compound (e.g., Mass Spectrometry, NMR Spectroscopy for synthetic validation)

While HPLC confirms purity, it does not definitively establish the chemical identity or structure of the synthesized peptide. For this, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is employed [9, 23].

Mass Spectrometry (MS) Mass spectrometry is a cornerstone technique for peptide characterization, providing a highly accurate measurement of the molecular weight of the synthesized compound . Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. The analysis confirms the successful incorporation of all amino acids, including this compound, by matching the experimentally observed mass-to-charge ratio (m/z) with the calculated theoretical mass of the target peptide . Any deviation from the expected mass would indicate an error in the synthesis, such as a missing residue, a failed deprotection of a side chain (e.g., the Boc group on ornithine), or an unexpected modification.

Furthermore, tandem mass spectrometry (MS/MS) can be used for de novo sequencing. The parent ion of the peptide is isolated and fragmented, producing a series of characteristic b- and y-ions. Analysis of the mass difference between consecutive fragment ions confirms the amino acid sequence, including the precise location of the D-Orn(Boc) residue within the chain .

| Analyte | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Deviation (ppm) |

|---|---|---|---|

| Target Peptide: Ac-Ala-D-Orn(Boc)-Gly-NH₂ | 415.2434 | 416.2507 | - |

| ESI-MS Result | - | 416.2511 | 0.96 |

| MS/MS Fragment (y₂-ion: H-D-Orn(Boc)-Gly-NH₂) | 316.1981 | 317.2054 | - |

| MS/MS Result (y₂-ion) | - | 317.2052 | -0.63 |

NMR Spectroscopy for Synthetic Validation NMR spectroscopy provides unparalleled detail regarding the chemical structure, connectivity, and stereochemistry of molecules. For validating the starting material, ¹H and ¹³C NMR are used to confirm the integrity of this compound itself. The spectra will show characteristic signals for the aromatic protons of the Fmoc group, the aliphatic protons of the ornithine backbone and side chain, and the nine equivalent protons of the tert-butyl group of the Boc protecting group .

During synthesis, the presence and absence of these protecting groups can be monitored. For the final peptide, NMR helps confirm that the Fmoc group has been removed and that the Boc group (if intended to remain) is still intact prior to final deprotection. The chemical shifts of the α-protons and side-chain protons provide evidence for the correct sequence connectivity .

| Functional Group | Protons | Characteristic ¹H NMR Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|---|

| Boc Group | (CH₃)₃C- | ~1.44 (singlet, 9H) |

| Ornithine Backbone | α-CH | ~4.40 (multiplet, 1H) |

| Ornithine Side Chain | δ-CH₂ | ~3.15 (multiplet, 2H) |

| Fmoc Group | Aromatic CH | ~7.30-7.80 (multiplets, 8H) |

| Fmoc Group | Aliphatic CH, CH₂ | ~4.20-4.50 (multiplets, 3H) |

Emerging Research Directions and Future Perspectives in Fmoc D Orn Boc Oh Chemistry

Applications in Advanced Biomolecular Scaffolding and Materials Science (synthetic focus)

The unique structural features of Fmoc-D-Orn(Boc)-OH make it a valuable component in the synthesis of advanced biomaterials, particularly self-assembling peptide-based hydrogels and functional polymers.

The N-terminal Fmoc group itself is a powerful driver of self-assembly. medchemexpress.com Its planar, aromatic structure promotes π-π stacking interactions between peptide molecules, which, in conjunction with hydrogen bonding along the peptide backbone, can lead to the formation of nanofibers, nanotubes, and hydrogels. nih.govmedchemexpress.com The incorporation of this compound into a peptide sequence allows for the creation of such self-assembling systems with the added benefit of a latent functional handle. Once the supramolecular scaffold is formed, the Boc group on the D-ornithine side chain can be selectively removed using acid, exposing a primary amine. This amine can then be functionalized with a wide array of molecules, including drugs, imaging agents, or other bioactive moieties, creating a highly tailored biomaterial.

For example, research has shown that Fmoc-dipeptides can form stable hydrogels capable of encapsulating cells. acs.org By using this compound as one of the residues, a hydrogel could be formed and subsequently functionalized post-assembly. A similar strategy has been demonstrated with the lysine (B10760008) analogue, Fmoc-K(Boc)-OH, where it was used to create polymers that can be functionalized after removal of the Boc group. mdpi.com This approach enables the design of materials for applications like controlled drug release, tissue engineering scaffolds, and biosensors. pacific.edu

The synthetic utility of this compound in this context is summarized below:

| Material Type | Role of this compound | Post-Assembly Modification | Potential Application |

| Peptide Hydrogel | Provides self-assembly via Fmoc group and a latent functional handle (Orn(Boc)). medchemexpress.comacs.org | Boc deprotection to expose amine for conjugation of drugs or cell-adhesion motifs. | Tissue Engineering, Drug Delivery. pacific.edu |

| Functionalized Polymer | Serves as a monomer unit for creating peptide-based polymers. mdpi.com | Selective deprotection of the ornithine side chain for grafting other molecules. | Biosensors, Functional Coatings. |

| Cyclic Peptides | Acts as a key building block for creating conformationally constrained peptides. nih.gov | The ornithine side chain can be a point for cyclization or attachment of other functional groups. | Therapeutic Agents. mit.edu |

This table illustrates the application of this compound in creating advanced biomaterials, focusing on its synthetic role and potential uses.

Integration with Flow Chemistry and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of large numbers of peptides for drug discovery and materials science has driven the development of automated synthesis platforms. chimia.ch this compound is ideally suited for these modern technologies, including flow chemistry-based SPPS and high-throughput robotic synthesizers.

Flow chemistry offers significant advantages over traditional batch synthesis for SPPS. vapourtec.comnih.gov In a flow-based system, reagents are continuously passed through a reactor containing the solid-phase resin. nih.gov This allows for precise control over reaction times, temperature, and reagent concentration, often leading to higher coupling efficiencies, reduced side reactions, and faster cycle times. nih.govchimia.ch The use of well-defined, high-purity building blocks like this compound is critical for the success of these automated systems. The robust nature of the Fmoc/Boc protection scheme ensures reliable and predictable deprotection and coupling steps, which is essential for the synthesis of long or difficult peptide sequences, including those containing D-amino acids. pacific.edumit.edu

High-throughput synthesis platforms enable the parallel creation of large peptide libraries. nih.govrsc.org These libraries can be used to screen for new drug candidates, map protein-protein interactions, or identify novel materials with desired properties. chimia.chiris-biotech.de The incorporation of D-amino acids like D-ornithine via this compound is a key strategy to enhance the proteolytic stability of peptide drug candidates, a crucial factor for improving their in-vivo efficacy. chimia.ch The compatibility of this compound with standard automated synthesis protocols makes it a valuable component for building diverse libraries of stabilized peptides for high-throughput screening. nih.govnih.gov

The synergy between this compound and modern synthesis platforms is driving innovation in several areas:

Rapid Prototyping of Bioactive Peptides: Automated flow synthesis allows for the rapid creation of D-ornithine-containing analogues of known bioactive peptides to study structure-activity relationships. nih.govchimia.ch

Development of Stable Therapeutics: High-throughput screening of libraries containing D-amino acids can identify novel peptide leads with enhanced resistance to enzymatic degradation. nih.govmit.edu

Discovery of Novel Biomaterials: The combination of automated synthesis and self-assembly principles allows for the rapid generation and testing of new Fmoc-peptide sequences for materials science applications.

Q & A

Basic Research Questions

Q. What are the critical steps for incorporating Fmoc-D-Orn(Boc)-OH into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : During SPPS, this compound is coupled using activating agents like HATU or DIC/HOBt in NMP or DMF. The Boc group on the δ-amine of D-ornithine remains stable under Fmoc deprotection conditions (20% piperidine/DMF). After peptide assembly, the Boc group is removed using trifluoroacetic acid (TFA) during resin cleavage . Characterization of coupling efficiency via Kaiser test or HPLC is recommended to confirm successful incorporation .

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodological Answer : Enantiomeric purity is assessed via chiral HPLC or circular dichroism (CD) spectroscopy. For HPLC, use a chiral stationary phase (e.g., Chirobiotic T) with a mobile phase of acetonitrile/water (0.1% TFA). Retention times are compared to the L-ornithine derivative to confirm D-configuration .

Q. What analytical techniques are essential for characterizing this compound post-synthesis?

- Methodological Answer :

- HPLC : Purity analysis using a C18 column with a gradient of water/acetonitrile (0.1% TFA).

- Mass Spectrometry (MS) : Confirm molecular weight (454.52 g/mol) via ESI-MS or MALDI-TOF.

- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl3 to verify Boc and Fmoc group integrity .

Advanced Research Questions

Q. How does the D-configuration of this compound influence peptide stability and bioactivity?

- Methodological Answer : The D-configuration enhances resistance to proteolytic degradation compared to L-ornithine. To study this, synthesize parallel peptides using both D- and L-Orn(Boc) derivatives, then perform stability assays in serum or protease-rich buffers. Bioactivity (e.g., antimicrobial or receptor-binding) is evaluated via cell-based assays or SPR analysis .

Q. What experimental challenges arise when using this compound in branched peptide synthesis?

- Methodological Answer : Branching introduces steric hindrance, leading to incomplete coupling. Mitigate this by:

- Extending coupling times (2–4 hours).

- Using excess this compound (3–5 equiv) and coupling agents.

- Monitoring by FT-IR for unreacted amines. Post-synthesis, use LC-MS to identify truncation products .

Q. How can researchers resolve contradictions in Boc deprotection efficiency during peptide cleavage?

- Methodological Answer : Incomplete Boc removal may occur due to steric shielding or TFA concentration. Optimize cleavage cocktails (e.g., TFA:TIPS:H2O = 95:2.5:2.5) and extend reaction times (2–4 hours). Validate via MALDI-TOF to detect residual Boc groups. Alternative protecting groups (e.g., ivDde) may be tested for comparative studies .

Q. What strategies enable the use of this compound in enzyme inhibitor development?

- Methodological Answer : Incorporate this compound into substrate analogs via SPPS to mimic natural enzyme targets. For example:

- Design fluorogenic peptides with D-ornithine at critical positions.

- Screen inhibitor libraries using fluorescence quenching assays.

- Validate binding via X-ray crystallography or molecular docking .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Always validate resin loading efficiency (e.g., via Fmoc quantification) and document coupling protocols to ensure reproducibility .

- Data Contradictions : Cross-validate results using orthogonal techniques (e.g., NMR and MS) when unexpected byproducts arise.

- Advanced Applications : Explore this compound in self-assembling peptides or nanomaterials by adjusting solvent polarity and pH during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.